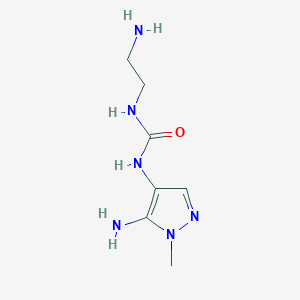
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- is an aromatic organic compound with a molecular formula of C16H10S. It belongs to the class of sulfur-containing polycyclic aromatic hydrocarbons (S-PAHs). This compound is known for its unique structure, which includes a thiophene ring fused with a naphthalene ring system. It is commonly found in fossil fuels and is produced by the incomplete combustion of organic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- can be achieved through various methods. One practical approach involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, oxidation, and cyclization process . Another method includes the generation of rhodium thiavinyl carbene from 1,2,3-thiadiazole .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-temperature and high-pressure conditions to facilitate the fusion of the thiophene and naphthalene rings. The process may also involve the use of catalysts to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nitro groups, and other electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- .
Aplicaciones Científicas De Investigación
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive metabolites that exert cytotoxic effects .
Comparación Con Compuestos Similares
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- can be compared with other similar compounds such as:
Dibenzothiophene: Another sulfur-containing polycyclic aromatic hydrocarbon with similar chemical properties.
Phenyldibenzothiophene: A derivative of dibenzothiophene with additional phenyl groups.
Benzo[b]naphtho[2,1-d]thiophene: A structural isomer with a different arrangement of the thiophene and naphthalene rings.
The uniqueness of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
84258-70-8 |
|---|---|
Fórmula molecular |
C17H12S |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
6-methylnaphtho[2,1-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-10-12-6-2-3-7-13(12)16-14-8-4-5-9-15(14)18-17(11)16/h2-10H,1H3 |
Clave InChI |
WOQVFYLUIYFKLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C3=C1SC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



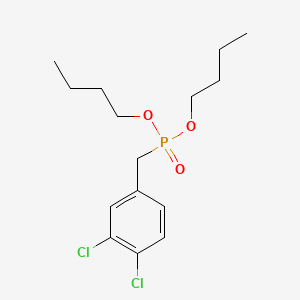
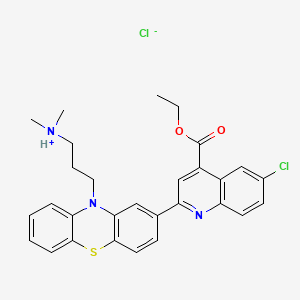
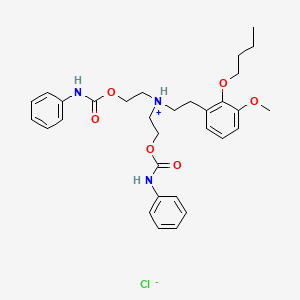
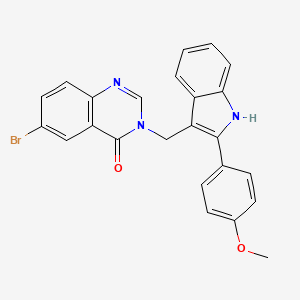



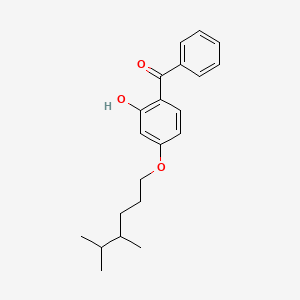
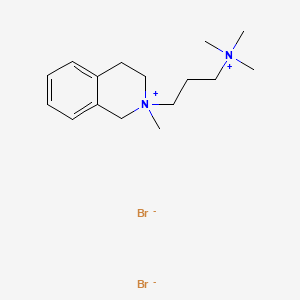
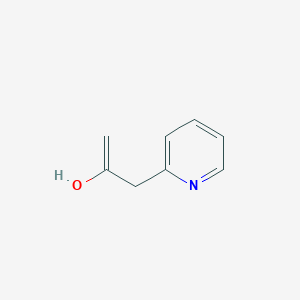
![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
